4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15485311
InChI: InChI=1S/C25H22ClN3O5/c1-2-33-22-14-17(8-13-21(22)34-25(32)19-6-4-3-5-7-19)15-28-29-23(30)16-27-24(31)18-9-11-20(26)12-10-18/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+
SMILES:
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

CAS No.:

Cat. No.: VC15485311

Molecular Formula: C25H22ClN3O5

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate -

Specification

Molecular Formula C25H22ClN3O5
Molecular Weight 479.9 g/mol
IUPAC Name [4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate
Standard InChI InChI=1S/C25H22ClN3O5/c1-2-33-22-14-17(8-13-21(22)34-25(32)19-6-4-3-5-7-19)15-28-29-23(30)16-27-24(31)18-9-11-20(26)12-10-18/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+
Standard InChI Key KBILLHRHMKONNB-RWPZCVJISA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Introduction

The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic molecule that falls under the category of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group (R1R2C=NNH-R3), which plays a crucial role in their chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Synthesis

The synthesis of such compounds typically involves multiple steps:

  • Formation of the Hydrazone Group: This involves reacting an aldehyde or ketone with a hydrazine derivative.

  • Introduction of the 4-Chlorobenzoyl Group: This is achieved by reacting an amino acid derivative with 4-chlorobenzoyl chloride to form an amide.

  • Coupling with Ethoxyphenyl Benzoate: The final step involves coupling the hydrazone intermediate with an ethoxyphenyl benzoate derivative.

StepReaction ComponentsConditions
1Aldehyde, HydrazineAcidic conditions, reflux
2Amino acid derivative, 4-Chlorobenzoyl chlorideBasic conditions, room temperature
3Hydrazone intermediate, Ethoxyphenyl benzoateCoupling reagents (e.g., DCC), solvent (e.g., DMF)

Biological Activities

Compounds similar to 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate have shown potential as enzyme inhibitors and receptor modulators. Their structural features allow them to bind effectively to target sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Potential Applications

  • Pharmaceutical Research: These compounds are of interest in pharmaceutical research due to their potential therapeutic applications, including antimicrobial and anticancer activities.

  • Enzyme Inhibition: They may act as inhibitors of specific enzymes, which could be beneficial in treating diseases related to enzymatic dysregulation.

Chemical Safety

Compounds in this class can be irritants and pose environmental hazards. Handling requires proper laboratory safety protocols, including protective gear and waste disposal.

Environmental Impact

The environmental impact of these compounds is a concern due to their potential persistence in ecosystems. Proper disposal and recycling methods should be implemented to minimize ecological damage.

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